4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide
Description
4-(Benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide is a heterocyclic compound featuring a chromeno[4,3-d][1,3]thiazole core fused with a benzylsulfanyl-substituted butanamide side chain. The chromenothiazole system combines a benzopyran (chromene) moiety with a thiazole ring, conferring unique electronic and steric properties. The benzylsulfanyl group introduces a sulfur-containing alkyl chain, which may enhance lipophilicity and influence molecular interactions. This compound is structurally analogous to other chromenothiazole derivatives, such as N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-cyano-benzamide (), but differs in its substituent profile, replacing the cyano group with a benzylsulfanyl-butaneamide chain. Such modifications are critical for tailoring physicochemical properties and biological activity .
Properties
IUPAC Name |
4-benzylsulfanyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c24-19(11-6-12-26-14-15-7-2-1-3-8-15)22-21-23-20-16-9-4-5-10-17(16)25-13-18(20)27-21/h1-5,7-10H,6,11-14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQNUWYWPGYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Chromene Formation: The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reactions: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group.
Final Assembly: The final step involves coupling the thiazole-chromene intermediate with a butanamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the chromene or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced chromene or thiazole derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with thiazole and chromene derivatives.
Biological Studies: It is used in research to understand its interaction with biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chromene moiety may contribute to the compound’s antioxidant properties by scavenging free radicals. The benzylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chromenothiazole Cores
N-(4H-Chromeno[4,3-d][1,3]thiazol-2-yl)-4-cyano-benzamide ()
- Molecular Formula : C₂₂H₁₅N₃O₂S
- Key Features: Substituted with a 4-cyanobenzamide group.
- The benzylsulfanyl group may enhance lipophilicity, favoring membrane permeability .
N-{4H-Chromeno[4,3-d][1,3]thiazol-2-yl}-4-[cyclohexyl(methyl)sulfamoyl]benzamide ()
- Molecular Formula : C₂₄H₂₅N₃O₄S₂
- Key Features : Contains a sulfamoylbenzamide substituent.
- In contrast, the benzylsulfanyl group in the target compound lacks hydrogen-bonding capacity but may confer redox activity due to the thioether linkage .
Thiazole-Containing Sulfonamides and Sulfanyl Derivatives
4-Chloro-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide (Compound 13, )
- Key Features : Combines a sulfonamide backbone with a naphthylmethylthio group.
- Comparison : The naphthylmethylthio group, like the benzylsulfanyl chain in the target compound, increases hydrophobicity. However, the sulfonamide moiety in Compound 13 may confer acidity (pKa ~10), whereas the target compound’s amide group is less acidic (pKa ~15–17) .
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide ()
- Molecular Formula : C₁₆H₂₁N₃O₃S₂
- Key Features : Features a methyl-p-toluenesulfonamide group.
- Comparison: The sulfonamide group enhances water solubility via ionization, contrasting with the non-ionizable thioether in the target compound. This difference could influence bioavailability and excretion kinetics .
Biological Activity
4-(Benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring fused with a chromene moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-benzylsulfanyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide |
| Molecular Formula | C21H20N2O2S2 |
| CAS Number | 923474-58-2 |
Antimicrobial Properties
Research indicates that compounds containing thiazole and chromene moieties often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains. The presence of the benzylsulfanyl group may enhance this activity by improving lipophilicity and membrane penetration.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The thiazole ring is known to interact with enzymes involved in cell proliferation and survival, making it a promising candidate for cancer therapy.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Its ability to modulate inflammatory cytokines could be beneficial in treating chronic inflammatory conditions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The thiazole ring may inhibit enzymes involved in metabolic pathways.
- Antioxidant Activity : The chromene moiety is believed to contribute to antioxidant properties by scavenging free radicals.
- Cell Membrane Interaction : The benzylsulfanyl group enhances the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiazole Ring : This can be achieved through Hantzsch thiazole synthesis.
- Chromene Formation : Chromene can be synthesized via Pechmann condensation.
- Coupling Reactions : The introduction of the benzylsulfanyl group occurs through nucleophilic substitution reactions.
Common Reactions
The compound can undergo various chemical reactions:
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Reduced derivatives |
| Substitution | Halogenating agents | Functionalized compounds |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Study : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cancer Research : Another investigation revealed that compounds with similar structures could effectively induce apoptosis in various cancer cell lines.
- Inflammatory Response : Research indicated that certain derivatives could lower levels of pro-inflammatory cytokines in vitro.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
